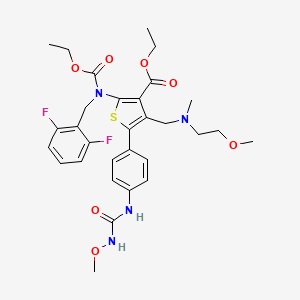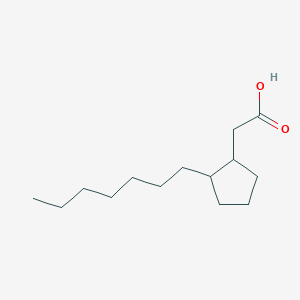
2-(2-Heptylcyclopentyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Heptylcyclopentyl)acetic acid is a carboxylic acid derivative characterized by a cyclopentyl ring substituted with a heptyl group and an acetic acid moiety. Carboxylic acids are known for their wide occurrence in nature and their significant role in various chemical, biological, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Heptylcyclopentyl)acetic acid typically involves the alkylation of cyclopentanone followed by a series of reactions to introduce the heptyl group and the acetic acid moiety. One common method includes:
Alkylation of Cyclopentanone: Cyclopentanone is reacted with heptyl bromide in the presence of a base such as potassium carbonate to form 2-heptylcyclopentanone.
Oxidation: The resulting 2-heptylcyclopentanone is then oxidized using an oxidizing agent like potassium permanganate to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Heptylcyclopentyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the carboxylic acid to an acyl chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Acyl derivatives or esters.
Wissenschaftliche Forschungsanwendungen
2-(2-Heptylcyclopentyl)acetic acid has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Heptylcyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing various biochemical pathways. The heptyl group may enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Heptylcyclopentyl)propanoic acid
- 2-(2-Heptylcyclopentyl)butanoic acid
- 2-(2-Heptylcyclopentyl)pentanoic acid
Uniqueness
2-(2-Heptylcyclopentyl)acetic acid is unique due to its specific structural features, including the heptyl group and the acetic acid moiety. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H26O2 |
|---|---|
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
2-(2-heptylcyclopentyl)acetic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-6-8-12-9-7-10-13(12)11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
InChI-Schlüssel |
HPSYSBRUIMCAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1CCCC1CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


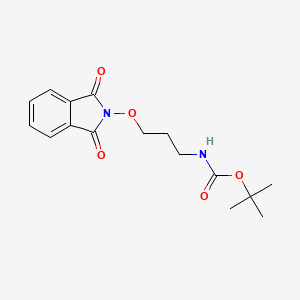

![3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid](/img/structure/B13713509.png)
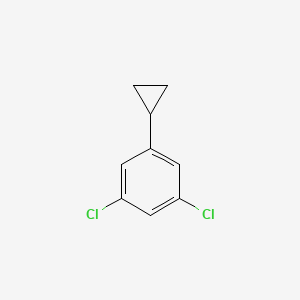
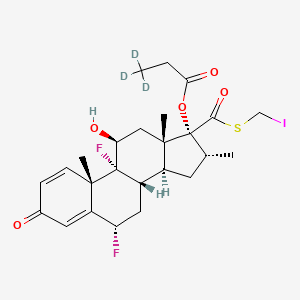
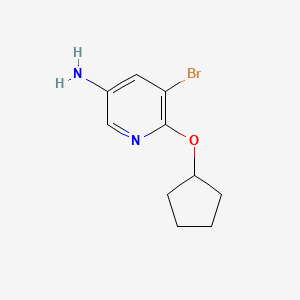
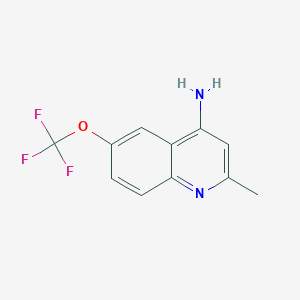
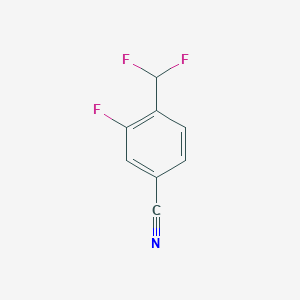
![2-Hydroxyspiro[5.5]undec-2-en-4-one](/img/structure/B13713554.png)

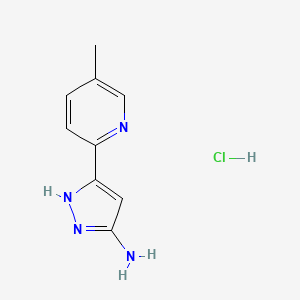
![9-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13713563.png)
